2,2'-(Octan-2-ylimino)diethanol

Description

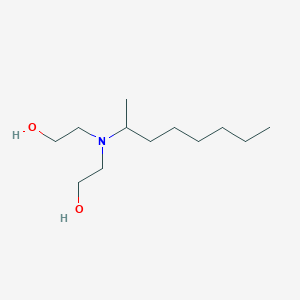

2,2'-(Octan-2-ylimino)diethanol (CAS No. 15520-05-5), also known as octyldiethanolamine, is a nitrogen-containing diethanolamine derivative with the molecular formula C₁₂H₂₇NO₂ . Structurally, it consists of an octyl chain (C₈H₁₇) linked to two ethanolamine groups via an imino group. This compound is synthesized through the reaction of octylamine with ethylene oxide or via condensation reactions under controlled conditions . It is commonly utilized in surfactants, corrosion inhibitors, and as an intermediate in macrocyclic compound synthesis .

Key physicochemical properties include:

- Molecular weight: 229.35 g/mol

- Appearance: Colorless to pale yellow liquid

- Solubility: Miscible in polar solvents (e.g., water, ethanol) due to hydroxyl and amine functional groups .

Properties

CAS No. |

10026-76-3 |

|---|---|

Molecular Formula |

C12H27NO2 |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(octan-2-yl)amino]ethanol |

InChI |

InChI=1S/C12H27NO2/c1-3-4-5-6-7-12(2)13(8-10-14)9-11-15/h12,14-15H,3-11H2,1-2H3 |

InChI Key |

NUCZOIATZLEWPH-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)N(CCO)CCO |

Canonical SMILES |

CCCCCCC(C)N(CCO)CCO |

Other CAS No. |

10026-76-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

n-Hexyl-2,2'-iminodiethanol (CAS No. 6752-33-6)

- Formula: C₁₀H₂₃NO₂

- Molecular weight : 189.30 g/mol

- Key difference : Shorter hexyl (C₆H₁₃) chain reduces hydrophobicity compared to the octyl variant. This results in lower viscosity and enhanced water solubility .

- Applications : Less prevalent in industrial surfactants but used in niche polymer synthesis .

Stearyldiethanolamine (2,2'-(Octadecylazanediyl)diethanol)

- Formula: C₂₂H₄₇NO₂

- Molecular weight : 357.62 g/mol

- Key difference : Longer stearyl (C₁₈H₃₇) chain increases hydrophobicity, making it suitable for antimicrobial coatings and hydrophobic film formulations .

- Melting point : Higher than octyl derivatives (>100°C) due to increased van der Waals interactions .

Comparative Data Table

Aromatic vs. Aliphatic Substituents

2,2′-(Phenylimino)diethanol

- Formula: C₁₀H₁₅NO₂

- Molecular weight : 181.23 g/mol

- Key difference : A phenyl group introduces rigidity and π-π interactions, reducing solubility in water but enhancing thermal stability.

- Melting point : 56–57°C , higher than aliphatic analogs due to crystalline packing.

- Applications : Precursor for iodinated compounds and macrocycles .

2,2′-[(4-Methoxyphenyl)azanediyl]diethanol

- Formula: C₁₁H₁₇NO₃

- Molecular weight : 211.26 g/mol

- Key difference : Methoxy (-OCH₃) group increases electron density, altering reactivity in electrophilic substitutions.

- Melting point : 70–71°C , higher than phenyl derivative due to polar substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.